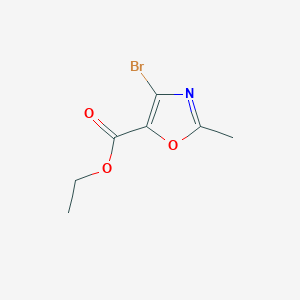![molecular formula C26H22F3N3O3 B2711050 2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline CAS No. 941904-07-0](/img/structure/B2711050.png)
2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline is a complex organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline typically involves multiple steps, including the formation of the furan ring, the quinoline moiety, and the piperazine ring. The process often starts with the preparation of intermediate compounds, which are then coupled under specific reaction conditions.
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of the Quinoline Moiety: The quinoline ring is typically synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of diethylenetriamine with ethylene oxide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethylbenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.
Quinoline Derivatives: Compounds containing the quinoline moiety, such as quinine.
Piperazine Derivatives: Compounds containing the piperazine ring, such as piperazine citrate.
Uniqueness
2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline is unique due to its combination of the furan, quinoline, and piperazine rings, along with the trifluoromethylbenzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
furan-2-yl-[4-[8-[[4-(trifluoromethyl)phenyl]methoxy]quinolin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O3/c27-26(28,29)20-9-6-18(7-10-20)17-35-21-4-1-3-19-8-11-23(30-24(19)21)31-12-14-32(15-13-31)25(33)22-5-2-16-34-22/h1-11,16H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHYGPDOAOUALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(F)(F)F)C=C2)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2710968.png)


![2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2710974.png)
![(E)-2-(3-(4-methoxyphenyl)acrylamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2710977.png)
![N-(2,4-difluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2710978.png)



![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2710982.png)
![[(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol](/img/structure/B2710983.png)
![3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B2710985.png)
![1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine](/img/structure/B2710986.png)
![N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2710990.png)
